molecular formula C6H4F5N3S B2649227 1-Azido-3-(pentafluorosulfanyl)benzene CAS No. 2199182-59-5

1-Azido-3-(pentafluorosulfanyl)benzene

Cat. No. B2649227
CAS RN: 2199182-59-5
M. Wt: 245.17
InChI Key: FQSDUEJCGTZZQT-UHFFFAOYSA-N
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Description

1-Azido-3-(pentafluorosulfanyl)benzene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This azido compound is a highly reactive and versatile reagent that can be used in a variety of chemical reactions.

Scientific Research Applications

Synthesis of Various Heterocycles

Azides, such as 1-Azido-3-(pentafluorosulfanyl)benzene, are used in the synthesis of various heterocycles. They can be used in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Synthesis of 1,2,3-Triazoles

Azides are used in the synthesis of 1,2,3-triazoles through Grignard reactions . The azido groups are protected with di-(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos) and following iodine–magnesium exchange, which enables the preparation of organomagnesium intermediates . These intermediates serve in the synthesis of diverse azides by transformation with various electrophiles followed by deprotection with elemental sulfur .

Click Reactions

Azides are used in click reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC) or strain-promoted azide–alkyne cycloaddition (SPAAC) . These reactions have served as efficient methods for the synthesis of triazoles .

Staudinger Reduction

Azides are used in organonitrogen syntheses through the Staudinger reduction, which takes place smoothly by the treatment of phosphines at ambient temperature .

Synthesis of Aldehydes

Azides are used in the synthesis of aldehydes through phosphazide formation, iodine–magnesium exchange, formylation with DMF, and deprotection with S8 .

Synthesis of Trisubstituted Benzenes

Azides are used in the synthesis of trisubstituted benzenes from 4-azido-3 .

properties

IUPAC Name

(3-azidophenyl)-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)6-3-1-2-5(4-6)13-14-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSDUEJCGTZZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-(pentafluorosulfanyl)benzene

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